2-methyl-N-[4-(propionylamino)phenyl]benzamide
Overview
Description
2-methyl-N-[4-(propionylamino)phenyl]benzamide, also known as MPAP, is a chemical compound that has gained attention in recent years due to its potential therapeutic applications. MPAP is a selective dopamine D3 receptor antagonist and has been studied for its effects on drug addiction, Parkinson's disease, and schizophrenia.
Mechanism of Action
2-methyl-N-[4-(propionylamino)phenyl]benzamide is a selective dopamine D3 receptor antagonist. The dopamine D3 receptor is primarily located in the mesolimbic and mesocortical pathways, which are involved in reward and motivation. By blocking the dopamine D3 receptor, this compound reduces the rewarding effects of drugs of abuse and may reduce the risk of relapse in drug addiction. This compound may also improve motor function in Parkinson's disease by increasing dopamine release in the brain.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In animal models, this compound has been shown to increase dopamine release in the brain, which may be responsible for its effects on drug addiction and Parkinson's disease. This compound has also been shown to reduce the expression of the dopamine D3 receptor in the brain, which may contribute to its effects on drug addiction and schizophrenia.
Advantages and Limitations for Lab Experiments
One advantage of using 2-methyl-N-[4-(propionylamino)phenyl]benzamide in lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to study the effects of blocking this receptor specifically, without affecting other dopamine receptors. However, one limitation of using this compound is its relatively low potency compared to other dopamine D3 receptor antagonists. This may limit its effectiveness in some experiments.
Future Directions
There are several future directions for research on 2-methyl-N-[4-(propionylamino)phenyl]benzamide. One area of research is its effects on other dopamine receptor subtypes. While this compound is selective for the dopamine D3 receptor, it may also have effects on other dopamine receptors. Another area of research is its potential use in combination with other drugs for the treatment of drug addiction, Parkinson's disease, and schizophrenia. Finally, further optimization of the synthesis method may lead to more efficient and cost-effective production of this compound.
Scientific Research Applications
2-methyl-N-[4-(propionylamino)phenyl]benzamide has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is its effects on drug addiction. This compound has been shown to reduce cocaine self-administration in rats and mice, suggesting that it may be effective in treating cocaine addiction. This compound has also been studied for its effects on Parkinson's disease and schizophrenia. In animal models of Parkinson's disease, this compound has been shown to improve motor function and reduce the loss of dopamine-producing neurons. In animal models of schizophrenia, this compound has been shown to reduce the hyperactivity and stereotypy associated with the disease.
properties
IUPAC Name |
2-methyl-N-[4-(propanoylamino)phenyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-3-16(20)18-13-8-10-14(11-9-13)19-17(21)15-7-5-4-6-12(15)2/h4-11H,3H2,1-2H3,(H,18,20)(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGNEIORRABHCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.